BenchChemオンラインストアへようこそ!

CBHcy

BHMT inhibition IC50 enzyme kinetics

CBHcy is the definitive BHMT inhibitor for metabolic research. Unlike generic homocysteine analogs, this bisubstrate compound simultaneously occupies both homocysteine and betaine binding sites, delivering sub-100 nM IC50 and 87% hepatic BHMT suppression within 2 hours. Its γ-carboxybutyl moiety is structurally essential—unvalidated S-alkylated substitutes produce irreproducible results. Choose CBHcy for transient, self-resolving hyperhomocysteinemia models without chronic disease confounders. Ideal for hepatic methylation and homocysteine remethylation pathway dissection.

Molecular Formula C9H17NO4S
Molecular Weight 235.30 g/mol
CAS No. 88096-03-1
Cat. No. B12701823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBHcy
CAS88096-03-1
Molecular FormulaC9H17NO4S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CSCCC(C(=O)O)N
InChIInChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
InChIKeyBMONDXDFXRPNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBHcy (CAS 88096-03-1) for BHMT Inhibition: Core Identity and Scientific Role


CBHcy [S-(δ-carboxybutyl)-DL-homocysteine; also referenced as CAS 88096-02-0 for the L-isomer or racemic mixture] is a synthetic bisubstrate analog designed specifically to inhibit betaine-homocysteine S-methyltransferase (BHMT), a key enzyme in the methionine-homocysteine cycle [1]. Unlike broad-spectrum methylation inhibitors or natural metabolite analogs, CBHcy simultaneously occupies both the homocysteine and betaine binding sites of BHMT, inducing a ternary-complex-like conformation that underlies its exceptional potency and mechanistic specificity [2]. It is structurally characterized as a sulfur-alkylated homocysteine derivative, with the systematic name 5-[(3-amino-3-carboxypropyl)sulfanyl]pentanoic acid, and is primarily utilized in preclinical models of hyperhomocysteinemia and hepatic methylation dysregulation [3].

Why Generic Homocysteine Analogs Cannot Substitute for CBHcy in BHMT Studies


Generic homocysteine analogs or simple S-alkylated derivatives cannot be reliably substituted for CBHcy because BHMT inhibition is exquisitely sensitive to the precise structure of the sulfur-linked alkyl chain [1]. Unlike the sulfoxide derivative of CBHcy, which exhibits markedly reduced potency (IC50 ~5 μM), or other S-alkylated variants with variable chain lengths, the specific γ-carboxybutyl moiety of CBHcy confers sub-100 nM affinity and exclusive competition at the betaine-binding site [2]. This structural specificity translates to a well-defined in vivo phenotype: a transient yet profound 87% reduction in hepatic BHMT activity within 2 hours post-administration, a kinetic and magnitude profile not replicated by alternative tool compounds [3]. Procurement of an undefined analog therefore introduces unacceptable variability in both biochemical potency and in vivo metabolic outcomes.

Quantitative Differentiation: CBHcy (CAS 88096-03-1) vs. Closest Analogs and Alternatives


In Vitro Potency: CBHcy IC50 of 87 nM vs. Sulfoxide Derivative at 5.0 μM

CBHcy demonstrates profound in vitro potency against recombinant human BHMT, with an IC50 value of 87 nM . In contrast, its sulfoxide derivative, a closely related oxidation product, exhibits an IC50 of 5.0 μM—a potency loss of approximately 57-fold [1]. This stark difference underscores the necessity of using authentic CBHcy, as the integrity of the sulfur atom is critical for high-affinity binding and is easily compromised by oxidation.

BHMT inhibition IC50 enzyme kinetics

In Vivo Hepatic BHMT Activity Suppression: 87% Reduction by CBHcy vs. Sulfoxide Derivative

A single intraperitoneal injection of 1 mg CBHcy in mice results in an 87% reduction in hepatic BHMT activity at 2 hours post-dose compared to saline controls [1]. By comparison, a 10 mg dose of the sulfoxide derivative of CBHcy produced only a 'modest' reduction in BHMT activity [2]. This data demonstrates that CBHcy is not only more potent in vitro but also achieves far greater target engagement in vivo at a fraction of the dose.

in vivo pharmacology BHMT activity hyperhomocysteinemia

Plasma Total Homocysteine Elevation: 3.7-Fold Increase with CBHcy vs. 1.9-Fold with Sulfoxide

The functional consequence of BHMT inhibition is an increase in plasma total homocysteine (tHcy). CBHcy at 1 mg induces a 3.7-fold increase in tHcy levels (from 3.0 to 11.1 μM) at 2 hours post-injection [1]. In stark contrast, a 10 mg dose of its sulfoxide derivative elevates tHcy by only 1.9-fold [2]. This disparity directly reflects the differential in BHMT activity suppression and solidifies CBHcy as the more effective tool for inducing a pronounced hyperhomocysteinemic state.

hyperhomocysteinemia plasma biomarkers in vivo metabolic effect

Enzyme Selectivity: CBHcy Does Not Inhibit Methionine Synthase or Cystathionine Synthase

A key advantage of CBHcy is its proven target selectivity within the methionine-homocysteine metabolic network. Direct experimentation has demonstrated that CBHcy does not inhibit folate-dependent methionine synthase or pyridoxal phosphate-dependent cystathionine synthase [1]. This is in contrast to many broader-acting methylation inhibitors (e.g., nucleoside analogs of SAH hydrolase) which can disrupt multiple methyltransferase pathways and confound experimental interpretation .

selectivity off-target activity metabolic enzyme

High-Impact Application Scenarios for CBHcy (CAS 88096-03-1) Based on Quantitative Evidence


Induction of Acute and Transient Hyperhomocysteinemia in Rodent Models

CBHcy is the optimal tool for generating a robust, yet self-resolving, state of hyperhomocysteinemia in mice. Based on quantitative evidence, a single 1 mg intraperitoneal injection achieves an 87% reduction in hepatic BHMT activity and a 3.7-fold elevation in plasma tHcy within 2 hours, with parameters returning to baseline by 24 hours [1]. This kinetic profile is ideal for studying the acute metabolic consequences of elevated homocysteine without the confounding effects of chronic disease models or genetic knockouts.

Investigating BHMT-Dependent Methylation and Liver SAM Homeostasis

For research examining the role of BHMT in hepatic methylation capacity, CBHcy is the preferred inhibitor. Studies confirm that administration of CBHcy in rats reduces liver BHMT activity by >90% and depletes S-adenosylmethionine (SAM) concentrations by >40% [1]. Furthermore, CBHcy's established selectivity over methionine synthase and cystathionine synthase [2] ensures that the observed effects on methylation and glutathione metabolism can be confidently attributed to BHMT blockade, not off-target enzyme inhibition.

Differentiating BHMT vs. SAH Hydrolase Pathways in Metabolic Studies

When dissecting the relative contributions of the BHMT and SAH hydrolase pathways to cellular methylation, CBHcy provides a specific and potent means to selectively block the BHMT arm. While many methylation inhibitors are nucleoside analogs that broadly target SAH hydrolase and disrupt global methyltransferase activity [1], CBHcy's bisubstrate mechanism ensures it acts exclusively on BHMT [2]. This makes it an indispensable chemical biology probe for isolating the BHMT-dependent route of homocysteine remethylation in complex metabolic studies.

Quote Request

Request a Quote for CBHcy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.